molecular formula C9H17ClO2S B6202106 2-cycloheptylethane-1-sulfonyl chloride CAS No. 1506375-66-1

2-cycloheptylethane-1-sulfonyl chloride

Cat. No.: B6202106
CAS No.: 1506375-66-1
M. Wt: 224.7
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Description

2-Cycloheptylethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cycloheptyl group attached to the ethane backbone. Sulfonyl chlorides are highly reactive electrophiles widely used in organic synthesis, particularly in sulfonamide formation, polymer chemistry, and pharmaceutical intermediates. The cycloheptyl substituent introduces steric bulk and lipophilicity, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No.

1506375-66-1

Molecular Formula

C9H17ClO2S

Molecular Weight

224.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cycloheptylethane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting the thiol group to a sulfonyl chloride group . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The use of hydrogen peroxide and thionyl chloride is favored due to the high yields and mild reaction conditions . The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cycloheptylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and coupling reactions, forming stable sulfonyl derivatives . The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
2-Trifluoromethanesulfonylethane-1-sulfonyl Chloride C₃H₄ClF₃O₄S₂ 260.64 Trifluoromethyl (-CF₃) Strong electron-withdrawing group; enhances electrophilicity and stability.
2-Phenylethane-1-sulfonyl Chloride C₈H₉ClO₂S 204.68 Phenyl (-C₆H₅) Moderate electron-withdrawing via conjugation; improves aromatic interactions.
2-Cycloheptylethane-1-sulfonyl Chloride (Target) C₉H₁₅ClO₂S* ~222.74 (estimated) Cycloheptyl (C₇H₁₃) Bulky alkyl group; increases lipophilicity and steric hindrance.

*Estimated based on structural analogs.

Reactivity and Electronic Effects

  • 2-Trifluoromethanesulfonylethane-1-sulfonyl Chloride : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, polarizing the sulfonyl chloride moiety and enhancing its electrophilicity. This makes it highly reactive in nucleophilic substitution reactions, such as sulfonamide formation .
  • 2-Phenylethane-1-sulfonyl Chloride : The phenyl group exerts a moderate electron-withdrawing effect via resonance, balancing reactivity and stability. It is less reactive than the trifluoromethyl analog but offers versatility in aromatic coupling reactions .
  • However, steric hindrance from the bulky cycloheptyl group may slow reaction kinetics in sterically demanding environments.

Research Findings and Limitations

  • Synthetic Challenges : The cycloheptyl group’s steric bulk complicates purification and characterization, as seen in analogous alkyl sulfonyl chlorides.
  • Solubility: Cycloheptyl derivatives are less soluble in polar solvents (e.g., water) compared to phenyl or trifluoromethyl analogs, favoring non-polar media like methylene chloride .
  • Biological Relevance : The lipophilicity of cycloheptyl derivatives may enhance blood-brain barrier penetration, a hypothesis supported by studies on alkylated drug analogs.

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